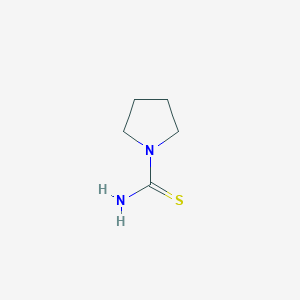

Pyrrolidine-1-carbothioamide

描述

Significance of Carbothioamide and Pyrrolidine (B122466) Scaffolds in Organic Chemistry

The carbothioamide group (a thioamide) and the pyrrolidine ring are two structural motifs of immense importance in organic chemistry, each contributing unique properties to the molecules they are part of.

The carbothioamide moiety, characterized by a sulfur atom double-bonded to a carbon which is also bonded to a nitrogen atom, is a versatile functional group. Compared to its oxygen analogue, the amide, the thioamide group exhibits enhanced hydrogen-bonding capacity due to the greater polarizability of the sulfur atom. vulcanchem.com This feature, along with the ability of the sulfur atom to act as a nucleophile, makes carbothioamides valuable intermediates in the synthesis of various heterocyclic compounds. They can undergo a range of chemical transformations, including oxidation to sulfoxides or sulfones, and nucleophilic substitution reactions.

The pyrrolidine scaffold, a five-membered saturated nitrogen-containing heterocycle, is a ubiquitous structural unit in a vast number of natural products, alkaloids, and pharmacologically active compounds. tandfonline.com Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for stereoselective interactions with biological targets. nih.gov The pyrrolidine ring offers conformational flexibility and its nitrogen atom can act as a basic center, influencing the solubility and pharmacokinetic properties of molecules. vulcanchem.com This scaffold is a fundamental building block in asymmetric synthesis, often used as a chiral auxiliary or as the core of organocatalysts.

The combination of these two scaffolds in pyrrolidine-1-carbothioamide results in a molecule with a rich chemical profile, offering multiple sites for modification and interaction.

Overview of Pyrrolidine Derivatives in Pharmaceutical and Material Sciences

The versatility of the pyrrolidine ring has led to its widespread use in both pharmaceutical and material sciences.

In pharmaceutical sciences , pyrrolidine derivatives are integral to a wide array of therapeutic agents. Their ability to modulate biological profiles has led to their incorporation into drugs with diverse activities, including anticancer, antidiabetic, antiviral, antibacterial, and anti-inflammatory properties. tandfonline.com For instance, certain pyrrolidine carboxamide derivatives have been investigated as potent anticancer agents, some showing efficacy comparable to existing drugs like Sorafenib in hepatocellular carcinoma. nih.gov The stereochemistry of the pyrrolidine ring is often a key determinant of a compound's biological activity. nih.gov

| Application Area | Examples of Pyrrolidine Derivative Activity |

| Anticancer | Inhibition of enzymes like EGFR and CDK2 rsc.org, targeting serine biosynthesis via PHGDH inhibition. nih.gov |

| Antidiabetic | Inhibition of α-glucosidase. tandfonline.com |

| Antiviral | Activity against various viruses. ontosight.ai |

| Antimicrobial | Disruption of bacterial enzyme function. nih.gov |

| Neurological Disorders | Modulation of dopamine (B1211576) or cannabinoid receptors. nih.gov |

In material science , pyrrolidine derivatives are utilized for the development of new materials with specific functionalities. researchgate.net The carbothioamide moiety, in particular, can act as a ligand in catalytic systems or as a precursor for sulfur-containing polymers. nih.gov The presence of a fluorine-substituted phenyl ring attached to the carbothioamide, for example, may enhance the thermal stability of such polymers. nih.gov The unique chemical properties of these compounds make them valuable building blocks in the creation of complex organic molecules for various material applications. researchgate.net

Current Research Trajectories and Future Outlook for this compound

While much of the current research focuses on substituted derivatives of this compound, the collective findings point towards several promising future directions for this chemical class.

Current Research Trajectories:

Drug Discovery: A significant portion of research is directed towards the synthesis and biological evaluation of novel this compound derivatives as potential therapeutic agents. The focus is on developing compounds with enhanced potency and selectivity against various diseases. For example, recent studies have explored N-aryl pyrrolidine carbothioamides for their anticancer and antimicrobial activities. ontosight.aiontosight.ai The design of these derivatives often involves modifying the substituents on the carbothioamide nitrogen to optimize interactions with biological targets. ontosight.aiontosight.ai

Synthesis Methodology: The development of efficient and stereoselective synthetic routes to access diverse this compound analogues is an active area of investigation. One common method involves the reaction of a pyrrolidine derivative with an appropriate isothiocyanate. vulcanchem.com

Material Science Applications: The exploration of pyrrolidine-1-carbothioamides as components in new materials is an emerging field. Their potential as ligands for catalysts and as monomers for specialty polymers is being investigated. nih.gov

Future Outlook:

The future for this compound and its derivatives appears bright. The structural simplicity and synthetic accessibility of the core scaffold make it an attractive starting point for the generation of large chemical libraries for high-throughput screening. It is anticipated that further research will lead to the discovery of new compounds with improved therapeutic efficacy and novel material properties. The continued exploration of the structure-activity relationships of these compounds will be crucial for designing next-generation drugs and materials.

Structure

3D Structure

属性

IUPAC Name |

pyrrolidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c6-5(8)7-3-1-2-4-7/h1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOGYTZMZEXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364401 | |

| Record name | pyrrolidine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40398-36-5 | |

| Record name | 1-Pyrrolidinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40398-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 239872 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040398365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinecarbothioamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrrolidine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidine-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PYRROLIDINECARBOTHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23R3JG8USS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Pyrrolidine 1 Carbothioamide

Strategies for the Synthesis of Pyrrolidine-1-carbothioamide

The construction of the this compound core is achieved through several reliable synthetic routes, which primarily involve the formation of a bond between the pyrrolidine (B122466) nitrogen and a thiocarbonyl group.

The principal precursors for the synthesis of this compound are pyrrolidine and a suitable thiocarbonyl source. Pyrrolidine, a saturated five-membered heterocycle, is a versatile starting material. tandfonline.com In many synthetic schemes, pyrrolidine-containing drugs and their precursors are synthesized from cyclic amino acids like proline and 4-hydroxyproline. nih.gov For instance, (S)-prolinol, a key starting material for many drugs, is commonly prepared by the reduction of proline. nih.gov

The most direct and widely employed method for synthesizing N-substituted pyrrolidine-1-carbothioamides is the reaction of pyrrolidine with an appropriate isothiocyanate. iucr.orgmdpi.com This reaction serves as a powerful derivatization strategy, allowing for the introduction of a wide variety of substituents on the carbothioamide nitrogen. For example, reacting pyrrolidine with 1-isothiocyanatobenzene yields N-phenylthis compound, while using 1-adamantyl isothiocyanate produces N-(1-adamantyl)this compound. iucr.orgmdpi.com

Alternative precursors for the thiocarbonyl group include carbon disulfide. In multi-component reactions, carbon disulfide can react with amines and other starting materials to generate the desired carbothioamide structure in a single step. smolecule.comtandfonline.com

The reaction conditions for the synthesis of pyrrolidine-1-carbothioamides are generally straightforward and can be adapted based on the specific precursors and desired scale. A common laboratory method involves stirring a mixture of pyrrolidine and the corresponding isothiocyanate in a solvent such as ethanol, often under reflux, for several hours to ensure the reaction goes to completion. iucr.orgresearchgate.net The product can then be isolated through recrystallization. researchgate.net For more sensitive substrates, the reaction may be carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. vulcanchem.com

The following interactive table summarizes various reaction conditions reported for the synthesis of different this compound derivatives.

| Derivative | Precursors | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Phenylthis compound | Pyrrolidine, 1-isothiocyanatobenzene | Ethanol | Reflux, 4 hours | 80% | iucr.orgresearchgate.net |

| N-(1-Adamantyl)this compound | Pyrrolidine, 1-Adamantyl isothiocyanate | Ethanol | Boiling | Good | mdpi.com |

| N-(4-fluorophenyl)this compound | Pyrrolidine, 4-fluorophenyl isothiocyanate | Anhydrous THF | Inert conditions | Not specified | vulcanchem.com |

| N-(quinolin-6-yl)this compound | 6-nitroquinoline, Pyrrolidine, CS2 | DMF | 120 °C, 12 hours | 84% | rsc.org |

Precursor Synthesis and Derivatization

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and predicting reactivity.

The predominant mechanism for the formation of this compound from pyrrolidine and an isothiocyanate is a nucleophilic addition reaction. The key steps are as follows:

Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of the pyrrolidine ring acts as a nucleophile. It attacks the electrophilic central carbon atom of the isothiocyanate group (R-N=C=S).

Intermediate Formation: This attack results in the formation of a zwitterionic intermediate where the nitrogen from the pyrrolidine bears a positive charge and the sulfur atom of the thiocarbonyl group carries a negative charge.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the newly positive pyrrolidinium (B1226570) nitrogen to the negatively charged sulfur or, more commonly, to the nitrogen of the original isothiocyanate, neutralizing the charges and forming the stable thiourea (B124793) (carbothioamide) product.

This mechanism is characteristic of the reaction between amines and isothiocyanates and explains the typically high efficiency and clean nature of these reactions. iucr.orgmdpi.com

While specific quantitative kinetic and thermodynamic data for the formation of the parent this compound are not extensively documented in the literature, the general principles of the reaction can be discussed.

Thermodynamics: The reaction is generally considered to be thermodynamically favorable. The formation of the stable C-N bond and the resonance-stabilized thiourea moiety from the reactive isothiocyanate group results in a net release of energy, making the process exothermic (negative enthalpy change, ΔH). The reaction typically proceeds to completion, indicating a negative Gibbs free energy change (ΔG).

Detailed Reaction Mechanisms

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, synthetic organic chemistry has increasingly embraced the principles of green chemistry, aiming to develop more environmentally benign and efficient processes. rasayanjournal.co.in The synthesis of pyrrolidine derivatives, including carbothioamides, has benefited from these advancements. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. tandfonline.com For the synthesis of related heterocyclic compounds, microwave-assisted methods have led to significantly reduced reaction times, higher yields, and greater product purity compared to conventional heating methods. researchgate.netekb.eg

Ultrasound Irradiation: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative. One-pot, multi-component reactions to synthesize pyrrolidine derivatives have been successfully carried out under ultrasound irradiation, often at room temperature and in environmentally friendly solvents like ethanol. tandfonline.com

Multi-Component Reactions (MCRs): MCRs are inherently atom-economical and step-efficient, making them a cornerstone of green synthesis. tandfonline.com The synthesis of substituted pyrrolidines from simple starting materials like amines, carbon disulfide, isocyanides, and an alkene in a single pot exemplifies this approach. tandfonline.com

Solvent-Free and Catalytic Reactions: Conducting reactions without a solvent or using recyclable catalysts minimizes waste and environmental impact. grafiati.com The synthesis of related compounds under solvent-free conditions or with the aid of recyclable nanocatalysts represents a significant step towards sustainable chemical production. grafiati.commdpi.com

The following table compares conventional and green synthetic approaches for related heterocyclic compounds.

| Parameter | Conventional Method (e.g., Reflux in Ethanol) | Green Approach (e.g., Microwave/Ultrasound) |

|---|---|---|

| Energy Consumption | High (prolonged heating) | Low (short reaction times) |

| Reaction Time | Hours | Minutes |

| Solvent Use | Often requires large volumes | Minimal or solvent-free options available |

| Yield & Purity | Variable, may require extensive purification | Often high yields and purity |

| Environmental Impact | Higher waste generation and energy use | Reduced waste and energy consumption |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and increasing yields in the preparation of heterocyclic compounds, including this compound derivatives. vulcanchem.commdpi.com This method offers significant advantages over conventional heating by ensuring rapid and uniform heating of the reaction mixture. mdpi.com

Research has demonstrated that the synthesis of certain pyrrolidin-2-one derivatives containing a carbothioamide moiety can be achieved with significantly higher yields and shorter reaction times using microwave irradiation compared to traditional thermal methods. ekb.eg For instance, the one-pot, solvent-free reaction of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with thiourea to produce a substituted this compound derivative showed a 95.45% yield under microwave conditions, a substantial increase from the 72.72% yield obtained via conventional heating. ekb.eg

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a this compound Derivative ekb.eg

| Method | Reaction Time | Yield (%) | Conditions |

| Microwave Irradiation | 10-15 min | 95.45 | Solvent-free |

| Conventional Heating | 5-7 hours | 72.72 | Benzene/Petroleum Ether |

Catalyst Development for Enhanced Efficiency

The efficiency of this compound synthesis is closely linked to catalyst development. Catalysts are employed to enhance the rate and selectivity of the reactions that form the pyrrolidine ring and to facilitate the addition of the carbothioamide group. A variety of catalytic systems, including metal complexes, organocatalysts, and nanoparticles, have been explored.

Recent advancements include the use of Iridium (Ir) and Cobalt (Co) complexes for the N-heterocyclization of primary amines with diols to form the pyrrolidine ring, a key step before the introduction of the carbothioamide functional group. organic-chemistry.org Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides also provides an efficient route to enantioenriched pyrrolidines. organic-chemistry.org

Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogues to minimize environmental impact. mdpi.com Sustainable protocols focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

A key sustainable method is the use of solvent-free reaction conditions, which have been successfully applied in both microwave-assisted and catalyst-driven syntheses. ekb.eggrafiati.com Grinding technology, where reactants are mixed in the absence of a solvent, represents another green approach that has been used for the synthesis of related 1,2,4-thiadiazoles from thioamide precursors. mdpi.com This method is efficient, results in high yields, and shortens reaction times. mdpi.com

The development of recyclable catalysts, such as the Zeolite A/ZnCl2 nanoparticles, is a cornerstone of sustainable synthesis. grafiati.com These catalysts can be recovered and reused multiple times without a significant loss of activity, reducing both cost and chemical waste. Furthermore, the use of water as a solvent or employing ultrasound-assisted synthesis are other green techniques being explored to create more environmentally benign pathways for the production of heterocyclic compounds. mdpi.com The combination of microwave irradiation with solvent-free conditions, as seen in the synthesis of some pyrrolidine carbothioamides, exemplifies an eco-friendly protocol that offers high purity, significant yields, and reduced environmental footprint. ekb.eg

Stereochemical Aspects and Conformational Analysis of Pyrrolidine 1 Carbothioamide

Chirality and Stereoisomerism in Pyrrolidine-1-carbothioamide

The parent compound, this compound, is achiral. ncats.io It lacks a stereocenter, as none of the carbon atoms in the pyrrolidine (B122466) ring are attached to four different substituents. ncats.io Consequently, the molecule does not exhibit optical activity. ncats.io Its structure is represented by the InChIKey DJQOGYTZMZEXJN-UHFFFAOYSA-N, which corresponds to the non-chiral form. nih.gov

Chirality is introduced into the structure upon substitution of the pyrrolidine ring. When a substituent is added to any of the carbon atoms of the ring, the substituted carbon can become a chiral center, leading to the existence of stereoisomers (enantiomers and diastereomers). The stereochemistry of substituted pyrrolidine rings is a significant feature, as different stereoisomers can exhibit distinct biological profiles due to varying interactions with enantioselective proteins. researchgate.net For instance, the synthesis of derivatives can result in racemization, as seen in the preparation of certain bicyclic core structures where a reaction step caused the loss of stereochemical purity at the C2 position of the pyrrolidine ring. diva-portal.org

In addition to chirality at the ring's carbon atoms, stereoisomerism can also arise from restricted rotation around the carbon-nitrogen bond of the thioamide group (C-N), potentially leading to E/Z isomers. The planarity of this bond is stabilized by the overlap of p-orbitals, which creates a rotational barrier.

Conformational Preferences and Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar. researchgate.net It adopts a puckered conformation to relieve ring strain, most commonly an "envelope" or "twist" (half-chair) conformation. researchgate.netnih.gov In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of this plane, forming the "flap". nih.gov For example, in the related molecule N-Cyclohexylthis compound, the pyrrolidine ring exists in an envelope conformation where the C2 atom constitutes the flap. nih.gov Similarly, N-Phenylthis compound also exhibits an envelope conformation. researchgate.net

The pyrrolidine ring is conformationally flexible and undergoes a dynamic process known as pseudorotation. researchgate.net This phenomenon involves the continuous interconversion between various envelope and twist conformations without passing through a high-energy planar state. This flexibility allows the ring to adopt various three-dimensional shapes, which is a key aspect of its role in molecular recognition and biological activity. researchgate.net

The orientation of the carbothioamide group relative to the pyrrolidine ring is another important conformational feature. In a study of N-methylthis compound, two independent molecules in the asymmetric unit showed dihedral angles of 5.9 (5)° and 5.9 (4)° between the N-methylthioformamide unit and the mean plane of the pyrrolidine ring. grafiati.com

| Compound | Pyrrolidine Ring Conformation | Key Dihedral Angle | Reference |

|---|---|---|---|

| N-Cyclohexylthis compound | Envelope (C2 atom as the flap) | Not specified | nih.gov |

| N-Phenylthis compound | Envelope | Not specified | researchgate.net |

| N-Methylthis compound | Not specified | ~5.9° between the thioamide unit and the pyrrolidine ring mean plane | grafiati.com |

Influence of Substituents on Stereochemical Outcomes

Substituents on the pyrrolidine ring have a profound influence on its conformational preferences and stereochemical properties. They can introduce chiral centers and create steric and electronic effects that favor specific conformations. researchgate.netbeilstein-journals.org The introduction of fluorine, for example, can significantly alter conformational behavior due to effects like the gauche effect, which favors a conformation where fluorine and an adjacent electron-withdrawing group (like nitrogen) are gauche to each other. beilstein-journals.org

A study on 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives demonstrated how substituents at the 4- and 5-positions of the pyrrolidine ring dramatically affect biological activity, a direct reflection of altered stereochemistry. nih.gov Enantiomerically pure 4-fluoropyrrolidinyl derivatives were potent enzyme inhibitors, while analogues with 4-methoxy or 4-trifluoromethyl groups were significantly less active. nih.gov The 4,4-difluorinated compound showed the highest potency, highlighting the strong influence of fluorine substitution. nih.gov In contrast, derivatives with a large tetraethyleneglycol (OPEG4) group at the 4-position or a methoxymethyl group at the 5-position were inactive. nih.gov

| Substituent at Pyrrolidine Ring | Inhibitory Potency | Reference |

|---|---|---|

| 4-Fluoro (enantiomerically pure) | High (nanomolar scale) | nih.gov |

| 4,4-Difluoro | Highest (IC50 = 178-362 nM) | nih.gov |

| 4-Methoxy | Low (micromolar scale) | nih.gov |

| 4-Trifluoromethyl | Low (micromolar scale) | nih.gov |

| 4-OPEG4 | Inactive | nih.gov |

| 5-Methoxymethyl | Inactive | nih.gov |

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of substituted pyrrolidines is a critical area of organic chemistry, given the structure-dependent activity of these compounds. researchgate.net Stereoselective synthesis methods are generally classified into two main approaches: the functionalization of an existing optically pure cyclic precursor, such as L-proline or 4-hydroxyproline, or the stereoselective cyclization of an acyclic starting compound. mdpi.comnih.gov

The first approach leverages the "chiral pool," using readily available chiral molecules as a starting point. For example, enantiomerically pure pyrrolidine derivatives can be prepared through methods like stereoselective reduction of proline precursors. Protecting groups may be necessary during these synthetic steps to prevent racemization.

The second approach involves constructing the pyrrolidine ring itself in a stereocontrolled manner. An example is the one-pot, three-component reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids to produce spirocyclic pyrrolidine derivatives with a high degree of diastereoselectivity. rsc.org Another synthetic route involves reacting a suitable amine with an isothiocyanate to form the carbothioamide functionality. diva-portal.org For instance, reacting a chiral pyrrolidine derivative with (S)-(-)-alpha-methylbenzyl isocyanate yields the corresponding chiral carbothioamide product. diva-portal.org The success of these syntheses often relies on careful control of reaction conditions and the use of specialized catalysts to guide the stereochemical outcome. rsc.org The purity of the resulting enantiomers can be verified using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Structure Activity Relationship Sar and Structural Modifications of Pyrrolidine 1 Carbothioamide Derivatives

Elucidation of Critical Structural Features for Biological Activity

The biological profile of pyrrolidine-1-carbothioamide derivatives is intricately linked to their three-dimensional structure. The non-planar nature of the sp3-hybridized pyrrolidine (B122466) ring allows for a greater exploration of pharmacophore space compared to its aromatic counterpart, pyrrole (B145914). nih.gov This "pseudorotation" of the pyrrolidine ring, along with the stereochemistry of its substituents, significantly influences how these molecules interact with biological targets. nih.gov

Substitutions on the pyrrolidine ring have been shown to be a key determinant of biological activity. The position and nature of these substituents can drastically alter a compound's potency and selectivity. tandfonline.com

C3-Position: Substitutions at the C3 position of the pyrrolidine ring have demonstrated a strong influence on the anticonvulsant activity of certain derivatives. For instance, in a series of pyrrolidine-2,5-diones, 3-benzhydryl and 3-isopropyl derivatives showed favorable protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test. nih.gov In another study on pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position resulted in better in vitro potency. nih.gov

C4-Position: The stereochemistry at the C4 position can affect the puckering of the pyrrolidine ring, thereby influencing its interaction with target proteins. nih.gov

Aromatic vs. Heteroaromatic Substituents: In some series, thiophene-containing derivatives have shown better anticancer activity against cell lines like MCF-7 and HeLa compared to their phenyl-bearing counterparts. nih.gov The activity of compounds with heteroaromatic substituents can also be influenced by the number and position of nitrogen atoms within the heteroaromatic ring. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of pyrrolidine derivatives based on several research findings.

| Compound Series | Substitution Position | Substituent | Observed Effect on Biological Activity | Reference |

| Pyrrolidine-2,5-diones | C3 | 3-Benzhydryl, 3-Isopropyl | Favorable protection in scPTZ anticonvulsant test. | nih.gov |

| Pyrrolidine-2,5-diones | C3 | 3-Methyl, Unsubstituted | More active in MES anticonvulsant test. | nih.gov |

| Pyrrolidine Sulfonamides | C3 | Fluorophenyl | Better in vitro potency. | nih.gov |

| Thiophene-containing derivatives | - | Thiophene ring | Better anticancer activity against MCF-7 and HeLa cells compared to phenyl ring. | nih.gov |

| Pyrrolidine derivatives | N1, C3, C5 | Various | Significant opportunities for optimizing biological activity and enhancing target-specific interactions. | tandfonline.com |

The nature of the substituent on the nitrogen of the carbothioamide group also plays a vital role. For instance, in N-substituted pyrrolidine-1-carbothioamides, a methyl group can lead to a planar thioamide moiety, facilitating intramolecular C–H⋯S interactions that stabilize the crystal structure. In contrast, a bulkier phenyl group can disrupt this planarity.

In a series of 2-[4-(pyrrolidine-1-yl) benzylidene]hydrazine carbothioamide derivatives designed to target human dihydrofolate reductase (hDHFR), the substitution pattern on the carbothioamide nitrogen was crucial for anticancer activity. tandfonline.com Specifically, a compound featuring phenethyl and 4-methoxyphenyl (B3050149) moieties exhibited the strongest inhibitory effect. tandfonline.com

In more complex derivatives of this compound, a linker may be used to connect the core scaffold to other chemical entities. The chemical nature and connectivity of this linker can significantly modulate the biological response and physicochemical properties of the resulting conjugate. nih.gov

For example, in the development of conjugated NOD2/TLR7 agonists, a variety of linkers, including flexible aliphatic, polyethylene (B3416737) glycol-based, and triazole-featuring linkers, were investigated. nih.gov The study revealed that both the linker's chemistry and its point of attachment influenced the immune response and the kinetic solubility of the conjugates. nih.gov Similarly, in a series of benzothiazole-propanamide linker pyrrolidine derivatives, the propanamide linker played a role in their inhibitory potency against butyrylcholinesterase (BuChE) and monoamine oxidase-B (MAO-B). researchgate.net The chemical structure of a pyrazole (B372694) derivative connected to a pyrrolidinylsulfonylphenyl group through a hydrazono linker highlights another example of how linkers are used to create complex molecules with potential biological activities. ontosight.ai

Role of the Carbothioamide Moiety

Systematic Structural Diversification Strategies

To explore the vast chemical space around the this compound scaffold and to optimize for desired biological activities, systematic structural diversification strategies are employed. These methods allow for the rapid generation of large and diverse libraries of compounds for high-throughput screening.

Combinatorial chemistry has emerged as a powerful tool for drug discovery, enabling the simultaneous synthesis of large numbers of compounds. openstax.org This approach is particularly well-suited for the diversification of the pyrrolidine scaffold. nih.gov

Two primary methods in combinatorial chemistry are parallel synthesis and split synthesis. openstax.org In parallel synthesis, each compound is prepared in a separate reaction vessel, often on a microscale using robotic instrumentation. openstax.org Split synthesis, on the other hand, involves dividing a solid support (like polymer beads) into portions, reacting each with a different building block, and then recombining them before the next reaction step. openstax.org This process can generate an exponential number of unique compounds. openstax.org

An early success in this area was the creation of a combinatorial library of mercaptoacyl pyrrolidines, which led to the identification of potent angiotensin-converting enzyme (ACE) inhibitors. nih.gov This demonstrates the potential of combinatorial approaches to rapidly identify highly active derivatives from a large pool of candidates. nih.gov The evolution of this technology now includes encoded libraries, where each compound is associated with a chemical or DNA tag that records its synthetic history, facilitating the identification of active compounds. escholarship.org

Fragment-based drug discovery (FBDD) is another key strategy for lead generation. nih.gov This approach starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. acs.org These initial hits are then optimized and grown into more potent lead compounds. acs.org

The pyrrolidine scaffold is of particular interest in FBDD due to its three-dimensional character and the ability of its substituents to provide good coverage of functional vector space for fragment optimization. nih.gov The inherent conformational flexibility of the pyrrolidine ring, known as pseudorotation, allows it to present its substituents in various spatial arrangements, enhancing the potential for favorable interactions with a target protein. nih.gov

Researchers have designed and synthesized libraries of pyrrolidine-based fragments with good "Rule of Three" (Ro3) physicochemical properties that effectively sample three-dimensional molecular space. nih.govd-nb.info By employing techniques like asymmetric 1,3-dipolar cycloaddition, enantiomerically pure pyrrolidine fragments with high 3D diversity can be generated. nih.gov X-ray crystallography is often used in conjunction with FBDD to visualize how fragments bind to their target, providing crucial information for structure-guided optimization. acs.org

Combinatorial Chemistry Approaches

Computational Approaches to SAR Analysis

In the study of this compound derivatives, computational methods are indispensable tools for elucidating structure-activity relationships (SAR). These approaches allow researchers to model, predict, and interpret the biological activities of these compounds, thereby accelerating the drug discovery process. By simulating the interactions between a molecule and its biological target, computational analysis provides insights that are often difficult to obtain through experimental methods alone. Techniques such as Quantitative Structure-Activity Relationships (QSAR) and molecular docking are central to understanding how the structural features of this compound derivatives influence their efficacy as therapeutic agents. tandfonline.comnih.govmdpi.com

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound derivatives, QSAR models are developed to predict their inhibitory activity against various biological targets, such as enzymes or receptors. The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. mdpi.com

The process begins with a dataset of this compound analogues for which the biological activity, typically expressed as an IC₅₀ or EC₅₀ value, has been experimentally determined. d-nb.info These values are often converted to a logarithmic scale (pIC₅₀) to linearize the relationship with the structural descriptors. d-nb.info Statistical methods, such as stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS), are then employed to build the QSAR model. nih.govnih.gov These models are rigorously validated to ensure their robustness and predictive power. nih.govnih.gov A well-validated QSAR model can be instrumental in predicting the activity of newly designed, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and further testing. nih.gov

Table 1: Example of Statistical Parameters for a QSAR Model of this compound Derivatives This table is interactive. You can sort and filter the data.

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.92 | Indicates the proportion of variance in the biological activity that is predictable from the molecular descriptors. A value closer to 1 signifies a better fit of the model to the data. |

| q² (Cross-validated r²) | 0.85 | A measure of the model's predictive ability, determined through methods like leave-one-out (LOO) cross-validation. A difference between r² and q² of less than 0.3 is generally considered acceptable. researchgate.net |

| F-test value | 85.6 | A statistical test that assesses the overall significance of the regression model. A high F-value indicates a statistically significant relationship between the descriptors and the activity. |

| p-value | < 0.0001 | The probability that the observed results could have occurred by chance. A p-value less than 0.05 indicates that the model is statistically significant. researchgate.net |

| Standard Error of Estimate (SEE) | 0.25 | Represents the average deviation of the predicted values from the experimental values. A lower SEE indicates a more accurate model. |

Molecular Descriptors and Predictive Modeling

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including its physicochemical, topological, geometrical, and electronic properties. mdpi.comd-nb.info For this compound derivatives, a wide array of descriptors can be calculated to capture the structural features relevant to their biological activity. The selection of appropriate descriptors is a critical step in developing a predictive QSAR model. d-nb.info

Predictive modeling involves using these calculated descriptors to construct a mathematical equation that can forecast the biological activity of new compounds. Adjacency and distance matrix descriptors, which relate to the connectivity and spatial arrangement of atoms, have been shown to be particularly influential in models for related carbothioamide derivatives. nih.govnih.gov Other important descriptors can include those related to charge distribution, surface area, and lipophilicity (logP). d-nb.infonih.gov

Once a set of relevant descriptors is identified, a predictive model is built using regression techniques. For instance, a multiple linear regression (MLR) model would take the form of an equation where the biological activity (pIC₅₀) is a linear combination of the selected descriptors. These models allow researchers to screen virtual libraries of this compound derivatives and prioritize those with the highest predicted potency, significantly streamlining the drug development pipeline. nih.gov

Table 2: Selected Molecular Descriptors in the SAR of this compound Analogues This table is interactive. You can sort and filter the data.

| Descriptor Class | Example Descriptor | Significance in SAR |

|---|---|---|

| Adjacency & Distance Matrix | GCUT_SLOGP_2 | Describes atomic contributions to logP, reflecting both connectivity and lipophilicity, which can influence membrane permeability and target binding. d-nb.info |

| Physicochemical | XLogP3 | A measure of the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov |

| Topological | a_ICM (Atom Information Content) | Quantifies the complexity and branching of the molecular structure, which can affect how the molecule fits into a binding site. d-nb.info |

| Charge-based | h_pavgQ (Average total charge sum) | Relates to the distribution of partial charges on the atoms, influencing electrostatic interactions with the biological target. d-nb.info |

| Quantum Chemical | Dipole Moment | Indicates the polarity of the molecule, which is a key factor in forming hydrogen bonds and other polar interactions with the target protein. researchgate.net |

| Surface Area | PEOE_VSA-0 | Represents the van der Waals surface area contributed by atoms with very low partial charges, affecting non-polar interactions. d-nb.info |

Advanced Spectroscopic Characterization and Structural Elucidation of Pyrrolidine 1 Carbothioamide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior.

While the crystal structure of the parent Pyrrolidine-1-carbothioamide is not documented in the searched scientific literature, extensive crystallographic studies have been conducted on its N-substituted derivatives. These studies reveal key structural features of the pyrrolidine (B122466) and carbothioamide moieties.

Research Findings from N-Substituted Derivatives:

N-Phenylthis compound: The crystal structure of N-Phenylthis compound has been determined to be monoclinic with the space group P2₁/c. rsc.orgresearchgate.net The analysis reveals the presence of intermolecular N—H⋯S hydrogen bonds, which play a significant role in stabilizing the crystal lattice. rsc.orgresearchgate.net The C=S bond length is approximately 1.689 Å, and the N-C(S) bond length is around 1.332 Å. rsc.org

N-Methylthis compound: In the crystal structure of N-Methylthis compound, there are two independent molecules in the asymmetric unit. The structure is characterized by N—H⋯S hydrogen bonds that form zigzag chains extending along the crystallographic a-axis, which are further interlinked by C—H⋯S interactions.

N-Cyclohexylthis compound: The crystal structure of this derivative is orthorhombic with the space group Pbca. mdpi.com In this molecule, the five-membered pyrrolidine ring adopts an envelope conformation, while the cyclohexane (B81311) ring is in a chair conformation. mdpi.com Interestingly, the N—H group in this particular structure is not involved in any significant intra- or intermolecular hydrogen bonding. mdpi.com

The following table summarizes the crystallographic data for these representative derivatives, offering a comparative view of their solid-state structures.

| Compound Name | N-Phenylthis compound rsc.orgresearchgate.net | N-Cyclohexylthis compound mdpi.com |

| Molecular Formula | C₁₁H₁₄N₂S | C₁₁H₂₀N₂S |

| Molecular Weight ( g/mol ) | 206.30 | 212.35 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 11.195(2) | 9.3808(19) |

| b (Å) | 8.5694(17) | 10.925(2) |

| c (Å) | 11.414(2) | 23.540(5) |

| α (˚) | 90 | 90 |

| β (˚) | 108.03(3) | 90 |

| γ (˚) | 90 | 90 |

| Volume (ų) | 1041.2(4) | 2412.6(8) |

| Z | 4 | 8 |

| Temperature (K) | 293(2) | 293 |

| Radiation | Mo Kα | Mo Kα |

Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Advanced spectroscopic techniques such as Raman and UV-Vis spectroscopy provide complementary information to X-ray crystallography, offering insights into the vibrational and electronic properties of molecules, respectively.

Raman Spectroscopy:

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a molecule. The resulting spectrum, a plot of intensity versus Raman shift (in cm⁻¹), serves as a unique molecular fingerprint. While a specific Raman spectrum for this compound is not available, analysis of related structures and functional groups allows for the prediction of characteristic bands.

Key expected Raman shifts for the this compound structure would include:

C=S stretching: This vibration is characteristic of the thioamide group and is expected to appear in the region of 850-1100 cm⁻¹.

C-N stretching: Vibrations associated with the C-N bonds of the pyrrolidine ring and the thioamide group would likely be observed in the 1200-1400 cm⁻¹ range.

CH₂ stretching and bending: The pyrrolidine ring's methylene (B1212753) groups would give rise to characteristic stretching vibrations around 2800-3000 cm⁻¹ and bending (scissoring) vibrations around 1400-1500 cm⁻¹.

N-H stretching and bending: For the unsubstituted thioamide, N-H stretching vibrations are expected in the region of 3100-3400 cm⁻¹, while bending vibrations would appear around 1600 cm⁻¹.

A study on a pyrrolidine-derivatized carbon nano-onion (CNO) thin film provides some context for the Raman spectra of pyrrolidine-containing compounds, though the focus is on the carbon nanostructure. researchgate.net

UV-Vis Spectroscopy:

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

For this compound, the primary chromophore is the carbothioamide group (-C(=S)N-). This group contains non-bonding electrons on the sulfur and nitrogen atoms, as well as π electrons in the C=S double bond. The expected electronic transitions would be:

n → π* transition: This transition involves the excitation of a non-bonding electron (from the sulfur atom) to an anti-bonding π* orbital. These transitions are typically weak and occur at longer wavelengths.

π → π* transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally more intense and occur at shorter wavelengths.

While specific UV-Vis data for this compound is not found in the searched literature, studies on other thioamides and related heterocyclic compounds show characteristic absorptions in the UV region, typically between 200 and 400 nm. grafiati.commsu.edu The exact λ_max and molar absorptivity (ε) would be influenced by the solvent used and the specific substitution on the molecule.

The following table provides a hypothetical overview of the expected UV-Vis absorption for this compound based on the electronic transitions of the thioamide chromophore.

| Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| n → π | 300 - 400 | Low to Moderate |

| π → π | 200 - 300 | High |

Mechanistic Studies of Biological Interactions and Target Engagement of Pyrrolidine 1 Carbothioamide Derivatives

Enzyme Inhibition Kinetics and Mechanisms

Derivatives of pyrrolidine-1-carbothioamide have been shown to inhibit a range of enzymes through various kinetic mechanisms, highlighting their potential as modulators of key biological pathways.

Studies on α-Amylase Inhibition

α-Amylase is a crucial enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. mdpi.comnih.gov The inhibition of this enzyme is a key strategy in managing post-prandial hyperglycemia. nih.gov Pyrrolidine (B122466) derivatives have been identified as potential inhibitors of α-amylase. nih.gov Kinetic studies have revealed that certain pyrrolidine-based compounds act as competitive inhibitors of the α-amylase enzyme. mdpi.com This mode of inhibition suggests that the compounds bind to the active site of the enzyme, competing with the natural substrate.

Research into various heterocyclic compounds, including those with structures related to this compound, has demonstrated significant α-amylase inhibitory potential. For instance, a series of triazole-bearing bis-hydrazone derivatives showed potent inhibition with IC50 values ranging from 0.70 to 35.70 µM, with some compounds surpassing the activity of the standard drug, acarbose. nih.govacs.org

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.govnih.gov There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is involved in maintaining normal physiological functions, COX-2 is typically induced during inflammation. nih.govd-nb.info Consequently, selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects. mdpi.com

Structural modifications of pyrrolidine-2,5-dione have led to the development of derivatives with preferential affinity for COX-2, with some compounds exhibiting IC50 values in the nanomolar to submicromolar range. nih.gov For example, one derivative, compound 78, emerged as a highly potent inhibitor with an IC50 value of 0.051 µM. nih.gov Studies on pyrrolo[3,4-d]pyridazinone derivatives, which share a core heterocyclic structure, also showed selective COX-2 inhibition. mdpi.com These findings underscore the potential of pyrrolidine-based scaffolds in designing selective COX-2 inhibitors. mdpi.comnih.gov

Carbonic Anhydrase II and 15-Lipoxygenase Inhibition

Carbonic anhydrase (CA) and lipoxygenase (LOX) are two other important enzyme families. CAs are zinc-containing enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. researchgate.net Lipoxygenases are implicated in inflammatory pathways. nih.gov

A series of hydrazine-1-carbothioamide derivatives were synthesized and evaluated for their inhibitory activity against bovine Carbonic Anhydrase II (b-CA II) and 15-lipoxygenase (15-LOX). mdpi.com Several of these compounds were found to be dual inhibitors of both enzymes, while others showed selective inhibition of b-CA II. mdpi.com One of the most potent dual inhibitors, compound 3h, displayed IC50 values of 0.13 µM for b-CA II and 0.14 µM for 15-LOX. mdpi.com The inhibitory activity of these carbothioamide derivatives highlights their potential as versatile enzyme inhibitors. mdpi.com

| Compound Series | Target Enzyme(s) | Potency (IC50) | Selectivity |

| Hydrazine-1-carbothioamides (3a-3j) | b-CA II & 15-LOX | 0.13 - 10.23 µM (b-CA II) | Compounds 3b, 3d, 3g, 3j selective for b-CA II |

| 0.14 - 1.34 µM (15-LOX) | Others are non-selective dual inhibitors. mdpi.com |

VEGFR-2 Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. wikipedia.orgnih.gov Inhibiting VEGFR-2 can disrupt tumor proliferation, metastasis, and angiogenesis signaling pathways. tandfonline.comwikipedia.org

Pyrrolidine scaffolds are utilized in the design of multi-target anticancer drugs, including those that inhibit VEGFR-2 signaling. tandfonline.com The development of small molecule inhibitors that block the autophosphorylation of VEGFR-2 is a major focus in cancer drug discovery. nih.gov Research has shown that resistance to VEGFR-2 inhibitors can develop through the downregulation of VEGFR-2 expression. kindai.ac.jp The design of novel dual inhibitors, such as those targeting both VEGFR-2 and PIM-1 kinase, represents a strategy to overcome this resistance. nih.gov

Receptor Binding and Ligand-Target Interactions

Understanding the binding modes and interactions between this compound derivatives and their biological targets is crucial for rational drug design. Molecular docking simulations have been instrumental in elucidating these interactions at the molecular level.

Molecular Docking Simulations

Molecular docking studies provide valuable insights into how ligands fit into the active sites of enzymes and receptors, revealing key binding interactions that contribute to their inhibitory activity. bohrium.comnih.gov

For Cyclooxygenase (COX) inhibitors, docking simulations of pyrrolo[3,4-d]pyridazinone derivatives into the active site of COX-2 showed that they adopt a position very similar to the known drug Meloxicam. mdpi.com The selectivity of these compounds for COX-2 over COX-1 is attributed to the structural difference in their active sites, specifically the substitution of isoleucine in COX-1 with a smaller valine residue in COX-2, which creates an additional binding pocket that selective inhibitors can occupy. mdpi.com

In the case of Carbonic Anhydrase II (CA II) and 15-Lipoxygenase (15-LOX) , docking studies were performed on potent hydrazine-carbothioamide inhibitors. mdpi.com The most active dual inhibitor, compound 3h, was shown to form a hydrogen bond with the amino acid residue His378 in the active site of 15-LOX. mdpi.com The surrounding amino acid residues in the active site included Glu355, Arg401, Leu406, His364, and Leu595. mdpi.com

Regarding VEGFR-2 Tyrosine Kinase , molecular docking is a key tool in the development of inhibitors. nih.gov These studies help in understanding the binding modes, inhibition mechanisms, and selectivity of small molecule inhibitors that compete with ATP for the binding site in the kinase domain. wikipedia.orgnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the behavior of molecules at an atomic level, providing insights into the stability and interaction of this compound derivatives with their biological targets. mdpi.com These simulations solve Newton's equations of motion for all atoms in a system, generating trajectories that reveal structural, functional, and evolutionary aspects of biomolecular systems over time. mdpi.com

In the study of carbothioamide derivatives as potential inhibitors, MD simulations have been crucial. For instance, simulations performed on hydrazine-1-carbothioamide derivatives targeting bovine carbonic anhydrase II (b-CA II) and 15-lipoxygenase (15-LOX) confirmed that the ligands were stably bound within the active sites of these enzymes. mdpi.comnih.gov The stability of these ligand-protein complexes is a key indicator of the compound's inhibitory potential. mdpi.com

Further computational studies combining molecular docking and MD simulations have been employed to design and validate novel inhibitors. This approach was used in the development of a benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as a selective neuronal nitric oxide synthase (nNOS) inhibitor. frontiersin.org Similarly, MD simulations of a potent carbothioamide derivative (compound 3h) helped to confirm its binding interactions and the stability of the complex with its target enzymes. mdpi.comnih.gov These computational results often align well with experimental data, reinforcing the understanding of the molecule's mechanism of action. mdpi.com

Cellular Mechanisms of Action

The therapeutic potential of this compound derivatives is largely rooted in their ability to influence fundamental cellular processes, including programmed cell death (apoptosis) and cell division cycles.

Apoptosis is a critical mechanism for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy. Pyrrolidine derivatives have demonstrated significant potential as anticancer agents through their ability to trigger this process. tandfonline.com For example, spiro oxindole (B195798) derivatives, which incorporate a pyrrolidine ring, have been shown to induce apoptosis through both intrinsic and extrinsic pathways. rsc.org

The compound pyrrolidine dithiocarbamate (B8719985) (PDTC), a related dithiocarbamate, induces apoptosis in various cell types, including rat smooth muscle cells. nih.gov This process is characterized by an early reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov Interestingly, the apoptotic effect of PDTC is highly dependent on the cellular context, including cell density and the presence of metal ions like Cu(2+) and Zn(2+), with which it can form complexes. nih.gov The formation of a PDTC-Cu(2+) complex, for instance, can markedly potentiate cell death. Other heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have also been found to induce cell death through the intrinsic apoptotic pathway by increasing the levels of caspase-9 and caspase-3. doi.org

Disruption of the normal cell cycle is a hallmark of cancer, and forcing a halt in this cycle is another effective anticancer strategy. Pyrrolidine derivatives have been shown to exert their effects by modulating the cell cycle. tandfonline.com

Research on jahanyne analogs, which contain a pyrrolidine moiety, revealed their ability to induce cell cycle arrest in the G0/G1 phase in a concentration-dependent manner. nih.gov Following treatment with these compounds, the population of cells in the G0/G1 phase increased significantly, with a corresponding decrease in the S phase population. nih.gov Other studies have identified compounds that arrest the cell cycle at different phases. For example, some agents halt the cell cycle at the G2/M and S stages, while others, like pironetin, arrest cell cycle progression specifically at the M-phase. doi.orgnih.gov This ability to interfere with cell division underscores the potential of these compounds as antiproliferative agents. nih.gov

The biological activities of this compound derivatives are mediated by their interaction with various cellular signaling pathways that regulate cell growth, proliferation, and survival. Functionalized pyrrolidine derivatives have been developed to inhibit specific oncogenic pathways, representing a targeted approach to cancer therapy. tandfonline.com

Key pathways targeted by these compounds include the PI3K/AKT/mTOR and Vascular Endothelial Growth Factor (VEGF) signaling cascades, which are crucial for tumor growth and angiogenesis. tandfonline.com Some derivatives act as inhibitors of specific mutated proteins, such as KRAS G12C, which drives oncogenic signaling. tandfonline.com Furthermore, certain heterocyclic compounds have been shown to inhibit both Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase-1 (PARP-1) enzymes, while activating the MAPK/ERK signaling pathway. doi.org The ability to modulate such critical pathways, including the NR2F6-dependent signaling pathway involved in immune response, highlights the diverse mechanisms through which these compounds can exert their therapeutic effects. tandfonline.comgoogle.com

Cell Cycle Modulation

Pharmacological Activities and Therapeutic Potential

The structural features of this compound derivatives make them promising candidates for various therapeutic applications, most notably in the treatment of diabetes.

A significant area of research for pyrrolidine derivatives is in the management of type 2 diabetes mellitus. rsc.org Their mechanism of action often involves the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.govnih.gov By inhibiting these enzymes, the rate of carbohydrate digestion is slowed, leading to a more gradual rise in blood glucose levels after meals.

Numerous studies have synthesized and evaluated different series of pyrrolidine derivatives for their antidiabetic potential. Spiro-oxindole pyrrolidine derivatives have shown good in vitro α-amylase inhibition, with some compounds demonstrating better efficacy than the standard drug acarbose. tandfonline.comnih.gov For example, rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] exhibited IC50 values ranging from 1.49 to 3.06 µM against α-amylase. nih.gov

Other classes of derivatives, such as those based on a pyrazolo[3,4-b]pyridine scaffold, have also displayed excellent α-amylase inhibition, with IC50 values as low as 5.10 μM. mdpi.com Furthermore, certain pyrrolidine derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), another important target in diabetes therapy. One such derivative, 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, showed remarkable potency with an IC50 value of 0.0035 µM. tandfonline.com The diverse structures and potent activities of these compounds make them promising leads for the development of new antidiabetic drugs. nih.gov

| Compound Series | Target Enzyme | Key Derivative | IC50 Value | Reference |

|---|---|---|---|---|

| Spiro-oxindole pyrrolidine derivatives | α-Amylase | Compound 1b (Ar=Br, R1=Br) | 1.50 µM | tandfonline.com |

| Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] | α-Amylase | Compound 5g | 1.49 ± 0.10 µM | nih.gov |

| N-Boc proline amides | α-Amylase | Compound 3g (4-methoxy analogue) | 26.24 µg/mL | nih.gov |

| N-Boc proline amides | α-Glucosidase | Compound 3g (4-methoxy analogue) | 18.04 µg/mL | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | α-Amylase | Compound 7f | 5.10 µM | mdpi.com |

| Pyrimidine derivatives | α-Amylase | Compound 4 (fluoro substituent) | 11.13 ± 0.12 µM | mdpi.com |

| Pyrimidine derivatives | α-Glucosidase | Compound 4 (fluoro substituent) | 12.16 ± 0.12 µM | mdpi.com |

| Pyrrolidine-2-carbonitrile derivatives | DPP-4 | Compound 11a | 0.017 µM | tandfonline.com |

| 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine derivatives | DPP-4 | Compound 18a | 0.0035 µM | tandfonline.com |

Anticancer Activity

Pyrrolidine-based compounds have emerged as promising scaffolds for the development of potent and selective anticancer agents. tandfonline.com The flexibility of the pyrrolidine ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties to enhance target selectivity and reduce off-target effects. tandfonline.com Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and the induction of apoptosis. tandfonline.comontosight.ainih.gov

Several studies have highlighted the efficacy of these derivatives against various cancer cell lines. For instance, a series of 2-[4-(pyrrolidine-1-yl) benzylidene]hydrazine carbothioamide derivatives were designed to target human dihydrofolate reductase (hDHFR). tandfonline.com Within this series, compound 19a , which incorporates phenethyl and 4-methoxyphenyl (B3050149) moieties, demonstrated the most potent inhibitory activity with an IC₅₀ value of 12.37 μM. tandfonline.com

Other pyrrolidine derivatives have been developed as kinase inhibitors. A novel series of pyrrolidine-carboxamides (a related structure) were found to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Compound 7g from this series was particularly effective, showing a mean IC₅₀ of 0.90 μM across a panel of cancer cell lines and exhibiting more potent inhibition of A-549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cells than the standard drug doxorubicin. nih.gov The inhibitory concentrations against the specific enzyme targets were found to be in the nanomolar range. nih.gov

The mechanism of action for some derivatives involves the induction of apoptosis and cell cycle arrest. In a study of 2-amino-4-aryl-pyrimidine derivatives, compound 7b triggered mitochondrial-related apoptosis in MCF-7 cells by increasing intracellular reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. rsc.org This was accompanied by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of the caspase cascade. rsc.org Furthermore, compound 7b was found to suppress two key signaling pathways, RAS/Raf/MEK/ERK and PI3K/AKT/mTOR, which are crucial for cell survival and proliferation. rsc.org Similarly, carbothioamide-based pyrazoline analogs have been shown to induce apoptosis in A549 lung cancer cells. nih.gov

The table below summarizes the in vitro anticancer activity of selected this compound and related derivatives.

| Compound | Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Target/Mechanism |

| 19a | 2-[4-(pyrrolidine-1-yl) benzylidene]hydrazine carbothioamide | - | 12.37 µM | hDHFR Inhibition |

| 7g | Pyrrolidine-carboxamide | A-549 (Lung) | <0.90 µM | EGFR/CDK2 Inhibition |

| 7g | Pyrrolidine-carboxamide | MCF-7 (Breast) | <0.90 µM | EGFR/CDK2 Inhibition |

| 7g | Pyrrolidine-carboxamide | HT-29 (Colon) | <0.90 µM | EGFR/CDK2 Inhibition |

| 3a | Carbothioamide-based pyrazoline | A549 (Lung) | 13.49 ± 0.17 µM | Apoptosis Induction |

| 3a | Carbothioamide-based pyrazoline | HeLa (Cervical) | 17.52 ± 0.09 µM | Apoptosis Induction |

| 3h | Carbothioamide-based pyrazoline | A549 (Lung) | 22.54 ± 0.25 µM | Apoptosis Induction |

| 3h | Carbothioamide-based pyrazoline | HeLa (Cervical) | 24.14 ± 0.86 µM | Apoptosis Induction |

| 7b | 2-amino-4-aryl-pyrimidine | MCF-7 (Breast) | 0.48 ± 0.11 µM | Apoptosis, RAS/PI3K pathway suppression |

| 7b | 2-amino-4-aryl-pyrimidine | HeLa (Cervical) | 0.74 ± 0.13 µM | Apoptosis, RAS/PI3K pathway suppression |

| Rx-6 | 5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide | - | 1.07 ± 0.043 µM | Urease Inhibition |

Data sourced from references: tandfonline.comnih.govnih.govrsc.orgnih.gov

Analgesic and Anti-inflammatory Effects

The pyrrole (B145914) and pyrrolidine scaffolds are present in several nonsteroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, highlighting the potential of this heterocyclic moiety for developing agents with analgesic and anti-inflammatory properties. pensoft.net Research into this compound and related structures has explored their efficacy in preclinical models of pain and inflammation. nih.govresearchgate.net

The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model, which mimics the vascular and cellular phases of acute inflammation. pensoft.netnih.gov In one study, N-pyrrolylcarbohydrazide (Compound 1 ) demonstrated dose-dependent anti-inflammatory activity, with significant reductions in paw edema observed at doses of 20 mg/kg and 40 mg/kg. nih.gov A hydrazone derivative, Compound 1A , showed even more pronounced effects at 20 mg/kg, with significant edema reduction lasting up to 4 hours post-carrageenan administration. nih.gov The mechanism for such effects is hypothesized to involve the inhibition of inflammatory mediators like prostanoids and kinins that are prominent in the later, cellular phase of inflammation. pensoft.net

Another mechanism for anti-inflammatory action involves the inhibition of inducible nitric oxide synthase (iNOS). A series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones were evaluated for their ability to inhibit nitric oxide (NO) production. beilstein-journals.org Compound 5e from this series showed significant inhibitory activity with an IC₅₀ value of 43.69 ± 5.26 µM. beilstein-journals.org Molecular docking studies suggested that these compounds bind to iNOS, with an electron-withdrawing nitro group on compound 5e potentially enhancing its inhibitory activity through stronger hydrogen bonding with the enzyme's active site. beilstein-journals.org

Analgesic potential is often assessed using the formalin test, which can distinguish between nociceptive pain (first phase) and inflammatory pain (second phase). nih.gov At a dose of 40 mg/kg, Compound 1 significantly reduced paw-licking time in the second phase of the formalin test, suggesting an effect on inflammatory pain. nih.gov Other derivatives exhibited transient effects primarily in the first phase. nih.gov These findings suggest that structural modifications can modulate the analgesic and anti-inflammatory profile of these compounds, potentially leading to agents with broader therapeutic applications. nih.gov

| Compound | Derivative Class | Assay | Key Finding |

| Compound 1 | N-pyrrolylcarbohydrazide | Carrageenan-induced paw edema | Significant edema reduction at 20 & 40 mg/kg |

| Compound 1A | Pyrrole hydrazone | Carrageenan-induced paw edema | Significant edema reduction at 20 mg/kg |

| Compound 1 | N-pyrrolylcarbohydrazide | Formalin Test (Phase 2) | Significant reduction in paw-licking time at 40 mg/kg |

| 5e | Pyrrolidine-2,3-dione | Nitric Oxide Production | IC₅₀ = 43.69 ± 5.26 µM |

Data sourced from references: nih.govbeilstein-journals.org

Antimicrobial Properties

Pyrrolidine derivatives have been extensively studied for their antimicrobial activities against a range of pathogens, including bacteria and mycobacteria. researchgate.netbiointerfaceresearch.com The carbothioamide functional group is a key contributor to this activity. nih.gov

Derivatives of N-(1-adamantyl)carbothioamide have shown significant antibacterial action. nih.gov Specifically, the pyrrolidine derivative (Compound 7 ) was found to be highly active against Gram-positive bacteria while retaining moderate activity against the Gram-negative bacterium Escherichia coli. nih.govmdpi.com Similarly, thiazole-based pyrrolidine derivatives have demonstrated selective antibacterial effects. biointerfaceresearch.comresearchgate.net In one study, a 4-F-phenyl derivative (Compound 11 ) was found to inhibit Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, but was inactive against Gram-negative species. biointerfaceresearch.comresearchgate.net This selectivity is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria, with the latter's outer membrane acting as a barrier to many antimicrobial compounds. biointerfaceresearch.com

A significant area of research is the development of agents against Mycobacterium tuberculosis. Pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from M. tuberculosis. nih.gov InhA is a critical enzyme in the mycobacterial fatty acid elongation cycle, making it a validated drug target. nih.gov High-throughput screening led to the discovery of these inhibitors, and crystal structures of the InhA-inhibitor complex have been used to elucidate the binding mode and guide further optimization. nih.gov Another study synthesized a thiosemicarbazone derivative containing a pyrrolidine moiety, 2-{amino[6-(pyrrolidin-1-yl)pyridin-2-yl]methylidene}-N,N-dimethylhydrazine-1-carbothioamide, which showed the ability to inhibit the growth of M. tuberculosis at a moderate level. researchgate.net

The table below summarizes the antimicrobial activity of selected pyrrolidine derivatives.

| Compound/Derivative | Class | Target Organism(s) | Observed Activity |

| Compound 7 | N-(1-Adamantyl)carbothioamide | Gram-positive bacteria, E. coli | High activity against Gram-positive, moderate against E. coli |

| Compound 11 | Thiazole-pyrrolidine | S. aureus, B. cereus | Selective inhibition; inhibition zone of 21.70-30.53 mm at 400 µg |

| Pyrrolidine carboxamides | Carboxamide | M. tuberculosis | Potent inhibition of InhA enzyme |

| 2-{amino[6-(pyrrolidin-1-yl)pyridin-2-yl]methylidene}-N,N-dimethylhydrazine-1-carbothioamide | Thiosemicarbazone | M. tuberculosis | Moderate inhibition (MIC 4–8 µg ml⁻¹ for resistant strain) |

Data sourced from references: nih.govresearchgate.netnih.govresearchgate.net

Neuroprotective Effects

Derivatives of pyrrolidine have shown potential in the context of neuroprotection, with research pointing towards their ability to mitigate oxidative stress and inflammation within the central nervous system. tandfonline.comnih.gov While much of the research has focused on related structures like pyrrolidine dithiocarbamate (PDTC), the findings provide insight into mechanisms that may be relevant to carbothioamide analogs.

PDTC is a well-studied inhibitor of the transcription factor nuclear factor kappa-B (NF-κB), a key regulator of the inflammatory response. nih.gov In models of brain ischemia, PDTC has been shown to protect neurons by preventing the nuclear translocation of NF-κB. nih.gov Intranasal administration of PDTC in neonatal rats following hypoxia-ischemia was found to reduce brain tissue loss, with an effective dose (ED₅₀) of 27 mg/kg. nih.govnih.gov The neuroprotective mechanism is believed to involve the attenuation of both inflammation and oxidative stress, as evidenced by reduced lipid peroxidation and a decrease in inflammatory mediators in brain tissue. nih.govnih.gov

More directly related to cognitive function, novel pyrrolidine-2-one derivatives have been evaluated for their effects on scopolamine-induced learning and memory deficits in mice. nih.gov These compounds were found to be effective in treating both behavioral and biochemical changes. nih.gov The mechanism of action appears to be multifactorial, involving the inhibition of acetylcholinesterase (AChE) and the modulation of oxidative stress markers. nih.gov The derivatives were shown to reduce lipid peroxidation (LPO) and nitric oxide (NO) levels while restoring the levels of endogenous antioxidants such as reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CA). nih.gov These results suggest that pyrrolidine-based compounds can offer neuroprotection by targeting pathways involved in cholinergic deficits and oxidative damage, which are implicated in neurodegenerative conditions. nih.gov

Drug Metabolism and Pharmacokinetics (DMPK) Considerations

The successful development of a therapeutic agent depends not only on its pharmacological activity but also on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). ontosight.ai Understanding the DMPK properties of this compound derivatives is crucial for optimizing their potential as drug candidates.